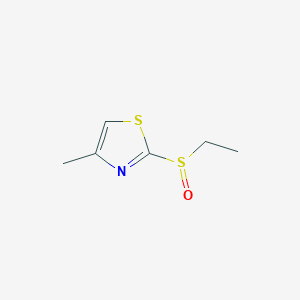

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole

Beschreibung

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethanesulfinyl group (-S(O)CH₂CH₃) at position 2.

Eigenschaften

CAS-Nummer |

65962-76-7 |

|---|---|

Molekularformel |

C6H9NOS2 |

Molekulargewicht |

175.3 g/mol |

IUPAC-Name |

2-ethylsulfinyl-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NOS2/c1-3-10(8)6-7-5(2)4-9-6/h4H,3H2,1-2H3 |

InChI-Schlüssel |

MMOQURNWKBQENT-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)C1=NC(=CS1)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Thiazole, 2-(ethylsulfinyl)-4-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Exhibits significant antibacterial, antifungal, and antioxidant activities.

Industry: Used in the production of agrochemicals and other industrial products.

Wirkmechanismus

The compound exerts its effects by interacting with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in metabolism and exhibit binding affinity towards DNA gyrase B, an enzyme crucial for bacterial DNA replication . The exact mechanism of action can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Implications

Synthetic Optimization : One-pot methods (e.g., ) are preferable for scalability, but sulfinyl introduction may require specialized oxidizing agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.